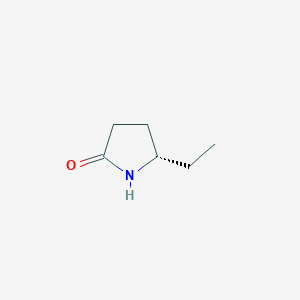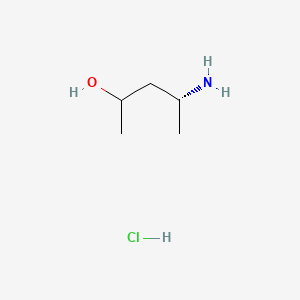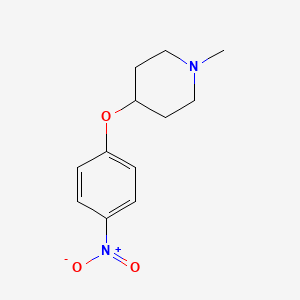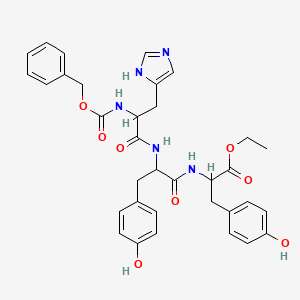
Methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate typically involves the reaction of 5-chloro-2-aminopyrimidine with 3-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using solvents like ethanol or methanol. The resulting intermediate is then esterified using methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Various substituted pyrimidines.
Oxidation: Pyrimidine N-oxides.
Reduction: Amino derivatives.
Hydrolysis: Carboxylic acids.
Applications De Recherche Scientifique
Methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral, anticancer, and antimicrobial agent.
Materials Science: It is investigated for its potential use in organic electronics and as a building block for advanced materials.
Mécanisme D'action
The mechanism of action of Methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the disruption of critical biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival . The compound’s ability to bind to DNA and RNA also contributes to its antiviral and anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-methoxypyrimidine: Shares the pyrimidine core but lacks the anilino and ester groups.
Methyl 2-(3-methoxyanilino)pyrimidine-4-carboxylate: Similar structure but without the chlorine atom at the 5-position.
Uniqueness
Methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate is unique due to the presence of both the chlorine atom and the methoxyanilino group, which confer distinct chemical reactivity and biological activity. These structural features enhance its potential as a versatile compound in various applications .
Propriétés
Formule moléculaire |
C13H12ClN3O3 |
|---|---|
Poids moléculaire |
293.70 g/mol |
Nom IUPAC |
methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H12ClN3O3/c1-19-9-5-3-4-8(6-9)16-13-15-7-10(14)11(17-13)12(18)20-2/h3-7H,1-2H3,(H,15,16,17) |
Clé InChI |
ILZXHMUDUACQTH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC2=NC=C(C(=N2)C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B13900472.png)




![1-[(4S)-4-tert-butyl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B13900510.png)

![[3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13900513.png)
![5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B13900522.png)
